molecular formula C29H35NO5 B12418006 Antiviral agent 19

Antiviral agent 19

Cat. No.: B12418006
M. Wt: 477.6 g/mol
InChI Key: YBVRDYYPMSHRIF-JFKJDLBZSA-N
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Description

Antiviral agent 19 is a synthetic compound designed to inhibit the replication of viruses. It has shown broad-spectrum antiviral activity against various viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), influenza virus, and hepatitis C virus. The compound is part of a class of antiviral agents that target specific viral proteins or enzymes, thereby preventing the virus from replicating and spreading within the host.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antiviral agent 19 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.

    Functional Group Modifications: The core structure is then modified by introducing various functional groups through substitution reactions. Common reagents used in these reactions include halogenating agents, alkylating agents, and acylating agents.

    Purification and Isolation: The final product is purified using techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce large quantities of the compound. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Antiviral agent 19 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of functional groups with other groups, using reagents such as halogens, alkyl halides, or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetyl chloride).

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different antiviral properties.

Scientific Research Applications

Antiviral agent 19 has been extensively studied for its applications in various fields:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its effects on viral replication and its potential as a therapeutic agent against viral infections.

    Medicine: Evaluated in preclinical and clinical trials for its efficacy in treating viral diseases such as COVID-19, influenza, and hepatitis C.

    Industry: Employed in the development of antiviral coatings and materials for use in healthcare settings to prevent the spread of infections.

Mechanism of Action

Antiviral agent 19 exerts its effects by targeting specific viral proteins or enzymes essential for viral replication. The compound binds to the active site of these proteins, inhibiting their function and preventing the virus from replicating. Key molecular targets include viral polymerases, proteases, and entry receptors. The inhibition of these targets disrupts the viral life cycle, leading to a reduction in viral load and alleviation of symptoms.

Comparison with Similar Compounds

Antiviral agent 19 is compared with other similar compounds, such as remdesivir, favipiravir, and molnupiravir. While all these compounds exhibit antiviral activity, this compound is unique in its broad-spectrum efficacy and specific molecular targets. Similar compounds include:

    Remdesivir: A nucleoside analog that inhibits viral RNA polymerase.

    Favipiravir: A pyrazinecarboxamide derivative that inhibits viral RNA-dependent RNA polymerase.

    Molnupiravir: A nucleoside analog that induces viral RNA mutagenesis.

This compound stands out due to its unique structure and mechanism of action, making it a promising candidate for further development and clinical use.

Properties

Molecular Formula

C29H35NO5

Molecular Weight

477.6 g/mol

IUPAC Name

(3E,4R)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-quinolin-8-yloxyoxolan-2-one

InChI

InChI=1S/C29H35NO5/c1-18-9-12-24-28(2,14-13-25(32)29(24,3)17-31)21(18)11-10-20-23(16-34-27(20)33)35-22-8-4-6-19-7-5-15-30-26(19)22/h4-8,10,15,21,23-25,31-32H,1,9,11-14,16-17H2,2-3H3/b20-10+/t21-,23+,24+,25-,28+,29+/m1/s1

InChI Key

YBVRDYYPMSHRIF-JFKJDLBZSA-N

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C/3\[C@H](COC3=O)OC4=CC=CC5=C4N=CC=C5)(C)CO)O

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)OC4=CC=CC5=C4N=CC=C5)(C)CO)O

Origin of Product

United States

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